molecular formula C21H18N4O4 B3013166 N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 923185-58-4

N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B3013166
CAS No.: 923185-58-4
M. Wt: 390.399
InChI Key: RNXMPFADDHEDJF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
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Biological Activity

N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its biological activity, including its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

  • CAS Number : 923185-58-4
  • Molecular Weight : 390.4 g/mol
  • Molecular Formula : C_20H_22N_4O_3

The structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological significance and versatility in medicinal chemistry.

Antimicrobial Activity

Research indicates that pyrrolo[3,2-d]pyrimidine derivatives exhibit potent antimicrobial properties. For instance, related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.488 µM to 62.5 µM in various studies . The presence of the pyrimidine moiety is crucial for the biological activity observed.

Anticancer Properties

Studies have demonstrated that compounds containing the pyrrolo[3,2-d]pyrimidine scaffold possess anticancer activity. For example, derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as tyrosine kinases and dihydrofolate reductase . The specific compound may also share similar properties due to its structural analogies.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolo[3,2-d]pyrimidine derivatives has been explored extensively. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antitubercular Activity

A study focused on a series of pyrrolo[3,2-d]pyrimidine derivatives revealed that modifications at the C-4 position significantly influenced their antitubercular activity. The most potent derivative exhibited an MIC value comparable to existing antitubercular drugs like Rifampicin . This highlights the importance of structural optimization in developing effective treatments for tuberculosis.

Case Study 2: Anticancer Activity

Another study evaluated various derivatives against cancer cell lines. Compounds with specific substitutions showed enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating promising anticancer potential . These findings suggest that further exploration of this compound could lead to new cancer therapies.

Summary of Research Findings

The biological activity of this compound is supported by various studies highlighting its:

  • Antimicrobial Activity : Effective against Mycobacterium tuberculosis.
  • Anticancer Properties : Inhibition of cancer cell proliferation.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

Properties

IUPAC Name

N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-24-12-16(19(26)22-13-7-6-10-15(11-13)29-2)17-18(24)20(27)25(21(28)23-17)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXMPFADDHEDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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